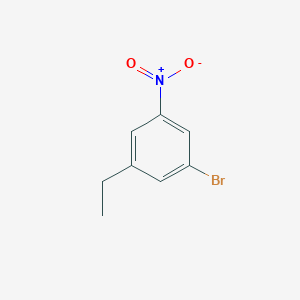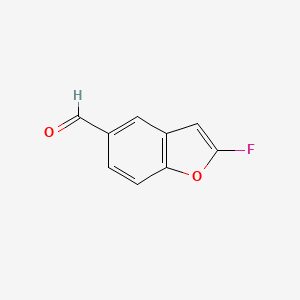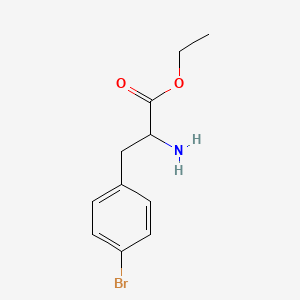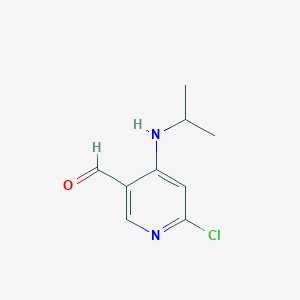![molecular formula C10H10O5 B8763863 2-[3-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B8763863.png)
2-[3-(methoxycarbonyl)phenoxy]acetic acid
Descripción general
Descripción
2-[3-(methoxycarbonyl)phenoxy]acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a methoxycarbonyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxycarbonyl)phenoxy]acetic acid typically involves the esterification of phenoxyacetic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as esterification, purification, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(methoxycarbonyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[3-(methoxycarbonyl)phenoxy]acetic acid is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
The compound may be utilized in biological research to study enzyme interactions and metabolic pathways. Its derivatives can act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound can be explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
Industrially, the compound can be used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-[3-(methoxycarbonyl)phenoxy]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: A simpler analog without the methoxycarbonyl group.
3-Hydroxyphenoxyacetic acid: Contains a hydroxyl group instead of a methoxycarbonyl group.
4-(Methoxycarbonyl)phenoxyacetic acid: The methoxycarbonyl group is at the 4-position instead of the 3-position.
Uniqueness
2-[3-(methoxycarbonyl)phenoxy]acetic acid is unique due to the presence of the methoxycarbonyl group at the 3-position, which can influence its reactivity and interactions. This substitution pattern can affect the compound’s physical and chemical properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H10O5 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-(3-methoxycarbonylphenoxy)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-14-10(13)7-3-2-4-8(5-7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |
Clave InChI |
ILCRZAILLJZGHT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)OCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














